molecular formula C14H14BClO3 B1465595 {4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid CAS No. 475652-18-7

{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid

Cat. No.: B1465595
CAS No.: 475652-18-7
M. Wt: 276.52 g/mol
InChI Key: AOVSUAJHCGSCBH-UHFFFAOYSA-N
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Description

{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a chlorophenylmethoxy and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid typically involves the reaction of 4-chlorophenylmethanol with 3-methylphenylboronic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of {4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid primarily involves its ability to form stable complexes with various catalysts and reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group.

    4-Chlorophenylboronic Acid: Similar structure but lacks the methoxy and methyl groups.

    3-Methylphenylboronic Acid: Similar structure but lacks the chlorophenylmethoxy group.

Uniqueness

{4-[(4-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the chlorophenylmethoxy and methyl groups allows for unique interactions and applications in various chemical reactions and research fields.

Properties

IUPAC Name

[4-[(4-chlorophenyl)methoxy]-3-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BClO3/c1-10-8-12(15(17)18)4-7-14(10)19-9-11-2-5-13(16)6-3-11/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVSUAJHCGSCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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